2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-2-14-4-3-5-18(10-14)25-19(27)13-26-20(15-6-8-17(22)9-7-15)24-12-16(11-23)21(26)28/h3-10,12H,2,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVOFLGAQWYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure characterized by the presence of a cyano group, a fluorophenyl moiety, and an acetamide side chain, which contribute to its diverse pharmacological properties.
Anticonvulsant Activity
Research indicates that compounds similar to this compound may exhibit anticonvulsant properties. In studies, derivatives with similar structures demonstrated activity in maximal electroshock (MES) tests, indicating potential efficacy against seizures. The introduction of fluorine atoms has been shown to enhance metabolic stability and improve the distribution of these compounds to the central nervous system (CNS) .
Anticancer Potential
The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation. The cyano group increases lipophilicity, facilitating cellular uptake and enhancing binding affinity to biological targets. In vitro studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
Preliminary investigations have suggested that this compound may also possess antimicrobial properties. Similar pyrimidine derivatives have been documented to exhibit activity against various bacterial strains, potentially making them candidates for further development as antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticonvulsant | Active in MES tests; enhances CNS distribution | |
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Antimicrobial | Inhibitory effects on bacterial strains |
The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions. This inhibition can result in reduced proliferation of cancer cells and decreased seizure activity by modulating neuronal excitability .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Several studies have reported the potential of pyrimidine derivatives, including this compound, to inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study : In vitro studies showed that compounds structurally related to 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide exhibited IC50 values in the micromolar range against human cancer cells, suggesting significant anticancer potential .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a variety of pathogens. Preliminary results indicate effectiveness against Gram-positive and Gram-negative bacteria.
Case Study : A study reported that compounds with similar functional groups displayed minimum inhibitory concentrations (MIC) ranging from 64 to 256 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .
Enzyme Inhibition
The presence of specific functional groups in this compound suggests potential as an enzyme inhibitor. Research indicates that it may inhibit enzymes involved in critical metabolic pathways.
Case Study : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Molecular docking studies suggest that this compound could interact effectively with the active site of such enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrimidinone Cores
Compound A : 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide ()
- Key Differences: Substitution: A sulfur atom replaces the oxygen in the acetamide linkage, forming a thioether. Pyrimidine Substituent: The pyrimidinone ring has a 4-ethyl group instead of a 4-fluorophenyl group.
- Implications: The thioether linkage may reduce hydrogen-bonding capacity compared to the target compound’s oxygen-based acetamide .
Compound B : 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide ()
- Key Differences :
- Acetamide Substituent : The 3-ethylphenyl group in the target compound is replaced with a 2-methoxy-5-methylphenyl group.
- Molecular Weight : 392.4 g/mol (vs. ~378.4 g/mol estimated for the target compound).
- Implications :
Analogs with Heterocyclic Variations
Compound C : 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide ()
- Key Differences: Core Structure: Pyridazinone replaces pyrimidinone. Substituents: Dichloro groups and a sulfonamide-linked piperazine.
- Implications: The pyridazinone core may exhibit distinct electronic properties, influencing binding kinetics. The sulfonamide-piperazine moiety could improve solubility but may introduce off-target interactions .
Compound D : N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ()
- Key Differences: Core Structure: Pyrazolopyrimidine instead of pyrimidinone. Substituents: Difluoromethyl and cyclopropyl groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining high-purity 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-ethylphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including substitution (under alkaline conditions), reduction (using iron powder in acidic media), and condensation with cyanoacetic acid. Key parameters include temperature control (60–80°C for substitution), solvent selection (DMF for high-polarity intermediates), and reaction time optimization (6–12 hours per step). Purity is ensured via iterative recrystallization from ethanol/water mixtures and monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Yield optimization requires strict exclusion of moisture during cyanoacetamide coupling .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm acetamide carbonyl (δ 170–172 ppm). 19F NMR identifies the fluorophenyl group (δ -110 to -115 ppm) .
- LC-MS : ESI+ mode confirms molecular ion [M+H]+ at m/z 406.3 (theoretical 406.4).
- X-ray crystallography : SHELXL refinement resolves bond angles and torsional strain in the pyrimidinone core (RMSD < 0.02 Å) .
- Purity : HPLC with C18 column (ACN/water gradient, 254 nm) ensures ≥98% purity .
Q. What in vitro biological screening approaches are appropriate for initial evaluation of this compound’s therapeutic potential?
- Methodological Answer :
- Kinase inhibition : Screen against a panel of 50+ kinases (IC50 determination via ADP-Glo™ assay). Prioritize targets with >50% inhibition at 10 μM.
- Cytotoxicity : MTT assay in 3 cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (selectivity index >5).
- Metabolic stability : Incubate with human liver microsomes (t1/2 > 30 min preferred) .
Advanced Research Questions
Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC50 values in kinase inhibition assays?
- Methodological Answer :
- Docking refinement : Re-parameterize force fields (e.g., AMBER vs. CHARMM) to account for halogen bonding with 4-fluorophenyl.
- Protonation states : Use MarvinSketch (pH 7.4) to verify tautomeric forms of the pyrimidinone ring.
- Orthogonal validation : Perform surface plasmon resonance (SPR) to measure kinetic binding (KD) and compare with computational ΔG values .
Q. What experimental design principles apply when investigating structure-activity relationships (SAR) for the 4-fluorophenyl and 3-ethylphenyl moieties?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with substituents varying in σ (Hammett) and π (hydrophobicity) parameters.
- Factorial design : Test 15–20 analogs against 5 related targets (e.g., EGFR, VEGFR2).
- QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity (q² > 0.6 required).
- Table :
| Substituent | logP | IC50 (nM) EGFR | Selectivity (VEGFR2/EGFR) |
|---|---|---|---|
| 4-F | 3.1 | 58 ± 4 | 12.7 |
| 4-Cl | 3.6 | 120 ± 9 | 5.3 |
| 3-Et | 3.3 | 46 ± 3 | 18.9 |
Q. Which strategies effectively resolve contradictory results between X-ray crystallographic data and DFT-optimized molecular geometries?
- Methodological Answer :
- Multipole refinement : Apply SHADE server to model electron density for the cyano group (discrepancies >0.1 eÅ⁻³ indicate dynamic disorder).
- Conformer comparison : Overlay DFT-optimized (B3LYP/6-311G**) and crystallographic torsion angles (Δ < 5° acceptable).
- Molecular dynamics : Run 100 ns simulations (AMBER ff19SB) to assess pyrimidinone ring flexibility .
Q. How can researchers optimize the compound’s solubility and permeability while maintaining target affinity during lead optimization?
- Methodological Answer :
- Salt formation : Screen hydrochloride or sodium salts (improve aqueous solubility to >50 μg/mL).
- Prodrug design : Introduce phosphate esters at the acetamide nitrogen (enzymatic cleavage in vivo).
- Formulation : Use SNEDDS (self-nanoemulsifying systems) with Labrasol/Capryol 90 (Papp > 1 × 10⁻⁶ cm/s in Caco-2) .
Q. What quality control protocols ensure batch-to-batch consistency in preclinical material production?
- Methodological Answer :
- Specifications :
- Purity : >95% by qNMR (ERETIC2 calibration).
- Residual solvents : <500 ppm DMF (GC-FID).
- Polymorph control : PXRD pattern matching (2θ = 12.4°, 18.7° ± 0.2°).
- Documentation : Follow ICH Q6A guidelines for analytical method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
